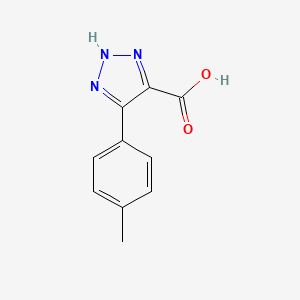

4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid

Vue d'ensemble

Description

4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a p-tolyl group, which is a benzene ring substituted with a methyl group at the para position, attached to the triazole ring The carboxylic acid group is located at the 5-position of the triazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition reaction, commonly known as “click chemistry,” is often employed. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. For this compound, p-tolyl azide and propiolic acid can be used as starting materials.

Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or water. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and the use of efficient catalytic systems make it feasible for large-scale synthesis. The scalability of the reaction and the availability of starting materials are key factors in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the p-tolyl group and the carboxylic acid group.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification of the carboxylic acid group will yield esters, while oxidation of the p-tolyl group can produce carboxylic acids or aldehydes.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacophore in drug design. Triazoles are recognized for their biological activity, including antimicrobial, antifungal, and anticancer properties. The presence of the p-tolyl group enhances its hydrophobic interactions, potentially improving its binding affinity to biological targets.

Case Studies

- Anticancer Activity : Research has demonstrated that 1,2,3-triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : Triazole derivatives have been explored for their efficacy against bacterial and fungal infections. The compound's ability to disrupt microbial cell membranes has been highlighted as a key mechanism of action .

Materials Science

In materials science, 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid serves as a building block for synthesizing functional materials such as polymers and coordination complexes. Its ability to form stable bonds with metals allows for the development of new materials with tailored properties.

Applications

- Corrosion Inhibition : Research indicates that triazole derivatives can effectively inhibit corrosion in metals and alloys, providing protective coatings that enhance durability in aggressive environments .

- Polymer Synthesis : The compound can be utilized in the synthesis of high-performance polymers through click chemistry methods, promoting the development of materials with specific mechanical and thermal properties .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. Its chemical reactivity allows it to participate in various reactions such as nucleophilic substitutions and esterifications.

Synthetic Pathways

- Click Chemistry : The Huisgen 1,3-dipolar cycloaddition reaction is commonly employed to synthesize this compound from azides and alkynes. This method is favored due to its simplicity and efficiency.

- Functionalization : The carboxylic acid group provides opportunities for further functionalization, enabling the creation of more complex molecules with desired properties.

Mécanisme D'action

The mechanism of action of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Metal Coordination: In materials science, the triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique electronic and photophysical properties.

Protein-Ligand Interactions: In biological studies, the compound can interact with proteins, affecting their structure and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(p-tolyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, making it less versatile in terms of chemical reactivity.

1H-1,2,3-triazole-5-carboxylic acid: Lacks the p-tolyl group, which affects its hydrophobicity and potential interactions with biological targets.

4-(p-tolyl)-1H-1,2,3-triazole-5-methyl ester: An ester derivative that may have different solubility and reactivity compared to the carboxylic acid.

Uniqueness

4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to the presence of both the p-tolyl group and the carboxylic acid group. This combination allows for diverse chemical reactivity and potential applications in various fields. The p-tolyl group enhances hydrophobic interactions, while the carboxylic acid group provides opportunities for further functionalization.

Activité Biologique

4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid is a member of the triazole family, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. The unique structural features of this compound, particularly the p-tolyl group and the carboxylic acid functionality, contribute to its diverse reactivity and biological interactions.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can modulate enzyme activities and influence cellular pathways. The compound can act as an inhibitor or modulator of specific proteins involved in disease processes.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on its target proteins. For example, triazole derivatives are known to influence pathways related to cancer cell proliferation and apoptosis through interactions with Bcl-2 proteins and other apoptotic factors .

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain triazole compounds can inhibit the growth of Bcl-2-expressing human cancer cell lines (e.g., MDA-MB-231 and HeLa) with low micromolar IC50 values . The structure-activity relationship (SAR) analyses indicate that modifications in the triazole ring can enhance efficacy against cancer cells.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | MDA-MB-231 | < 5 | Inhibitory |

| This compound | HeLa | < 10 | Inhibitory |

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound has been evaluated for its ability to inhibit various pathogens. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Antiviral Activity

Emerging research suggests potential antiviral properties of triazole derivatives. For example, certain analogs have shown effectiveness in reducing the infectivity of influenza viruses by targeting viral components . The presence of specific functional groups in the triazole structure enhances this antiviral activity.

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effects of various triazole derivatives on Bcl-2-expressing cancer cells. Among them, this compound exhibited promising results with an IC50 value significantly lower than that of traditional chemotherapeutics like gossypol . This highlights its potential as a lead compound for further development.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, this compound was tested against a panel of bacterial strains. Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This positions the compound as a candidate for developing new antimicrobial agents.

Propriétés

IUPAC Name |

5-(4-methylphenyl)-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-6-2-4-7(5-3-6)8-9(10(14)15)12-13-11-8/h2-5H,1H3,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBZIDCJFKBIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.